Dihydrocoumarin is widely used as a flavoring agent due to its pleasant, sweet odor resembling hay or freshly cut grass. It is also employed as a fixative in fragrances, enhancing the longevity and intensity of other scent components [].
Several studies have investigated the potential health benefits of dihydrocoumarin, with promising results in specific areas:
Recent research has explored the potential of dihydrocoumarin as a botanical herbicide. Studies have shown its ability to inhibit the growth of barnyardgrass (Echinochloa crus-galli) in rice fields, offering a potentially eco-friendly alternative to conventional herbicides [].
Dihydrocoumarin is a lactone compound, specifically the 3,4-dihydro derivative of coumarin. It is characterized by a sweet, creamy, and herbal fragrance reminiscent of hay, which makes it popular in the flavor and fragrance industries. This compound is typically found in tonka beans and sweet clover, where it has been isolated since the early 19th century . Dihydrocoumarin appears as colorless to off-white crystals with a melting point of approximately 24-25 °C and a boiling point of about 272 °C. It is slightly soluble in water but readily dissolves in organic solvents like chloroform and methanol .
While the mechanism of action for DHC's fragrance properties is not definitively established, it is believed to be linked to its interaction with olfactory receptors in the nose. These receptors detect specific shapes and functional groups of odorant molecules, triggering the perception of smell []. The lactone ring and the overall structure of DHC likely contribute to its pleasant aroma.
Emerging research suggests DHC might possess various biological activities, including antioxidant and anti-inflammatory properties. However, the specific mechanisms underlying these effects require further investigation [].
Research indicates that dihydrocoumarin exhibits various biological activities. It has been shown to influence epigenetic processes in human cells in vitro, suggesting potential implications in pharmacology and biotechnology . Furthermore, studies have suggested that it may possess antioxidant properties and could play a role in modulating certain biological pathways .
Dihydrocoumarin can be synthesized via several methods:
Dihydrocoumarin finds applications across various industries:
Dihydrocoumarin shares structural similarities with several other compounds within the coumarin family. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Coumarin | Lactone | Known for its sweet odor; used as a flavoring agent. |
3-Hydroxycoumarin | Hydroxy derivative | Exhibits stronger biological activity against certain pathogens. |
4-Methylcoumarin | Methyl-substituted | Has distinct antimicrobial properties; used in pharmaceuticals. |
7-Hydroxycoumarin | Hydroxy derivative | Known for its antioxidant properties and potential health benefits. |
Dihydrocoumarin's unique sweet-herbaceous aroma sets it apart from these similar compounds while maintaining functional characteristics typical of lactones.
Dihydrocoumarin possesses the molecular formula C₉H₈O₂ with a molecular weight of 148.16 g/mol. The compound exhibits a distinctive benzopyranone structure characterized by a saturated lactone ring fused to a benzene ring. The core structure consists of a chromanone framework where the 3,4-positions of the coumarin system are saturated, distinguishing it from its unsaturated parent compound coumarin.
The compound's structural architecture can be described as 3,4-dihydro-2H-1-benzopyran-2-one, which represents the systematic IUPAC nomenclature. The molecule contains a six-membered heterocyclic lactone ring fused to a benzene ring, creating a bicyclic system with specific conformational properties. X-ray crystallographic studies have revealed detailed structural parameters, including precise bond lengths and angles that characterize the molecular geometry.
Spectroscopic analysis has confirmed the presence of aromatic carbons and hydrogen atoms, along with the characteristic carbonyl and methylene groups. The compound demonstrates non-classical intermolecular interactions of the C-H⋅⋅⋅O type that influence molecular arrangement and crystal packing. These structural features contribute to the compound's chemical reactivity and physical properties.
The official IUPAC name for dihydrocoumarin is 3,4-dihydro-2H-1-benzopyran-2-one. The compound is registered under CAS Registry Number 119-84-6, which serves as its unique chemical identifier in databases and regulatory systems. The European Community number is listed as 204-354-9, providing additional regulatory identification.
Multiple synonymous names exist for this compound, reflecting its diverse applications and historical nomenclature development. Common alternative names include chroman-2-one, benzodihydropyrone, hydrocoumarin, melilotin, melilotol, and 2-chromanone. The compound is also known by various trade names and chemical identifiers including FEMA Number 2381, indicating its status as a flavoring agent.
The InChI key for dihydrocoumarin is VMUXSMXIQBNMGZ-UHFFFAOYSA-N, providing a standardized chemical identifier for computational applications. The SMILES notation is represented as O=C1CCc2ccccc2O1, which describes the molecular connectivity in a linear format suitable for database searches and computational chemistry applications.
Comprehensive NMR spectroscopic data for dihydrocoumarin has been obtained through multiple analytical techniques. ¹H NMR analysis reveals characteristic chemical shifts for the aromatic protons appearing in the range of 6.9-7.2 ppm, while the methylene protons of the saturated ring system appear at approximately 2.5-2.8 ppm. The ¹³C NMR spectrum shows distinct carbonyl carbon resonance at 185.6 ppm, with aromatic carbons appearing between 118-156 ppm and aliphatic carbons at 29.0 and 40.3 ppm.
Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the lactone carbonyl group and aromatic C-H stretching frequencies. The carbonyl stretching frequency appears as a strong absorption, indicative of the lactone functionality that defines the compound's chemical behavior.
Mass spectrometric analysis using electron ionization has been documented, providing fragmentation patterns characteristic of the dihydrocoumarin structure. The molecular ion peak appears at m/z 148, corresponding to the molecular weight, with characteristic fragmentation patterns that support structural identification. These spectroscopic techniques collectively provide comprehensive analytical methods for compound identification and purity assessment.
X-ray crystallographic studies have been performed on dihydrocoumarin derivatives, providing detailed three-dimensional structural information. Crystal structure analysis of related compounds, such as 4-(4-methoxyphenyl)-3,4-dihydro-chromen-2-one, has revealed important structural parameters including bond lengths, bond angles, and intermolecular interactions.
The crystallographic data indicates that dihydrocoumarin compounds adopt specific conformations in the solid state, with the saturated six-membered ring typically adopting envelope or half-chair conformations. Intermolecular hydrogen bonding patterns, particularly C-H⋅⋅⋅O interactions, play crucial roles in crystal packing and molecular organization.
The hydrogenation of coumarin represents the most extensively studied and industrially relevant method for dihydrocoumarin synthesis [4] [5]. This catalytic reduction process involves the selective hydrogenation of the carbon-carbon double bond in the lactone ring of coumarin to yield 3,4-dihydrocoumarin [3] [4].
Palladium-Catalyzed Hydrogenation Process
The primary industrial method employs palladium catalysts under controlled hydrogen atmosphere conditions [4] [5]. The process typically utilizes palladium on carbon or palladium black as the heterogeneous catalyst, operating under mild conditions compared to alternative metal catalysts [4]. Research demonstrates that palladium catalysts enable the reaction to proceed at lower temperatures and pressures while maintaining high selectivity for the desired product [4] [5].
Recent advances in asymmetric palladium catalysis have achieved remarkable enantioselectivity in dihydrocoumarin synthesis [25]. The palladium-catalyzed asymmetric autotandem hydrogenation of α,β-unsaturated lactones proceeds through initial carbon-carbon bond hydrogenation, delivering dihydrocoumarin products with high yield and enantioselectivity [25]. Under optimized conditions using palladium trifluoroacetate and QuinoxP ligand in trifluoroethanol, the reaction achieves excellent stereochemical control [25].
Reaction Parameters and Optimization
Industrial hydrogenation processes typically operate at temperatures ranging from 25 to 80 degrees Celsius with hydrogen pressures between 1 to 10 atmospheres [4] [5]. The reaction proceeds efficiently in various solvents including ethanol, methanol, and aqueous systems [4]. Catalyst loading generally ranges from 1 to 10 mole percent based on the coumarin substrate [25].
The following table summarizes key reaction parameters for palladium-catalyzed coumarin hydrogenation:
Parameter | Range | Optimal Conditions |
---|---|---|
Temperature | 25-80°C | 40-60°C |
Pressure | 1-10 atm H₂ | 3-5 atm H₂ |
Catalyst Loading | 1-10 mol% | 3-5 mol% |
Reaction Time | 2-24 hours | 6-12 hours |
Yield | 80-95% | 90-95% |
Alternative Catalyst Systems
Beyond palladium, other transition metals including platinum, rhodium, and ruthenium have been investigated for coumarin hydrogenation [27]. Comparative studies reveal varying selectivity profiles, with platinum catalysts showing different thermodynamic preferences compared to palladium systems [27]. However, palladium remains the preferred catalyst due to its superior activity and selectivity under mild reaction conditions [4] [5].
The lactonization of melilotic acid (2-hydroxydihydrocinnamic acid) provides an alternative synthetic route to dihydrocoumarin [8] [9]. This approach involves the intramolecular cyclization of melilotic acid under acidic conditions to form the six-membered lactone ring characteristic of dihydrocoumarin [8] [9].
Acid-Catalyzed Cyclization Process
The lactonization reaction typically employs citric acid as a mild Brønsted acid catalyst [8] [9]. The process involves heating melilotic acid in the presence of catalytic amounts of citric acid, followed by distillation to obtain pure dihydrocoumarin [8] [9]. Research demonstrates that this method achieves high conversion rates with minimal side product formation [8] [9].
Distillation parameters play a crucial role in product isolation and purity [8] [9]. The process typically involves bulb-to-bulb distillation under reduced pressure to prevent thermal decomposition of the lactone product [9]. Temperature control during distillation ensures optimal yield while maintaining product integrity [9].
Optimization of Reaction Conditions
Studies on melilotic acid lactonization reveal that reaction temperature, acid catalyst concentration, and reaction time significantly influence product yield and purity [8] [9]. Optimal conditions typically involve temperatures between 120-150 degrees Celsius with citric acid loadings of 2-5 mole percent relative to melilotic acid [8] [9].
The conversion of melilotic acid to dihydrocoumarin proceeds through an intramolecular nucleophilic attack mechanism [8] [9]. The hydroxyl group of melilotic acid attacks the carboxylic acid carbon, forming the lactone ring with elimination of water [8] [9]. This cyclization reaction is thermodynamically favored due to the formation of a stable six-membered ring system [8] [9].
Biotechnological production of dihydrocoumarin through microbial conversion represents an environmentally sustainable alternative to chemical synthesis [14] [16]. Two primary microorganisms have demonstrated significant potential for industrial-scale dihydrocoumarin production: Pseudomonas orientalis and Saccharomyces cerevisiae [14] [16].
Pseudomonas orientalis Bioconversion
Pseudomonas orientalis exhibits remarkable efficiency in converting coumarin to dihydrocoumarin through enzymatic reduction processes [14] [16]. The biotransformation pathway involves the initial conversion of coumarin to melilotic acid, which subsequently undergoes lactonization during product purification to yield dihydrocoumarin [14] [16].
Recent research on Pseudomonas putida, a closely related species, demonstrates exceptional coumarin biodegradation capability with 99.83% conversion efficiency within 24 hours under optimal conditions [13]. The microorganism operates optimally at 30 degrees Celsius and neutral pH, utilizing coumarin as the sole carbon source [13]. The biodegradation process produces dihydrocoumarin as the primary metabolite through enzymatic reduction of the coumarin double bond [13].
Optimization studies reveal that β-cyclodextrin supplementation significantly enhances coumarin degradation rates in Pseudomonas species [13]. The optimal coumarin concentration for maximum biodegradation efficiency is approximately 1 milligram per milliliter, with higher concentrations exhibiting inhibitory effects on microbial growth [13].
Saccharomyces cerevisiae Fermentation Process
Saccharomyces cerevisiae strains have been extensively studied for dihydrocoumarin production from both pure coumarin and natural sources such as tonka bean meal [14] [16]. The fermentation process involves the biotransformation of coumarin to melilotic acid through yeast enzymatic systems, followed by thermal conversion to dihydrocoumarin during downstream processing [14] [16].
Industrial-scale studies demonstrate that Saccharomyces cerevisiae can produce approximately 1.0 gram per liter of dihydrocoumarin from 25 grams per liter of tonka beans within 147 hours of fermentation [14] [16]. This biotechnological approach produces natural dihydrocoumarin that meets regulatory requirements for food flavoring applications in accordance with United States and European Union regulations [14] [16].
The fermentation process operates under controlled aerobic conditions with glucose supplementation to support yeast growth and metabolic activity [14] [16]. Temperature control at 25-30 degrees Celsius ensures optimal enzyme activity while preventing thermal degradation of the substrate and product [14] [16].
Comparative Production Metrics
The following table summarizes key performance parameters for microbial dihydrocoumarin production:
Microorganism | Substrate | Yield | Time | Conditions |
---|---|---|---|---|
Pseudomonas putida | Coumarin (1 mg/mL) | 99.83% conversion | 24 hours | 30°C, pH 7.0 |
Saccharomyces cerevisiae | Tonka beans (25 g/L) | 1.0 g/L product | 147 hours | 25-30°C, aerobic |
Pseudomonas orientalis | Pure coumarin | Variable | 24-72 hours | 30°C, aerobic |
Enzymatic Mechanisms and Pathway Engineering
Recent molecular studies have identified multiple xenobiotic reductase homologs in Pseudomonas species that catalyze the conversion of coumarin to dihydrocoumarin [15] [17]. These enzymes belong to the old yellow enzyme family and demonstrate varying substrate specificities and catalytic efficiencies [15] [17]. The redundancy of these enzymatic systems provides metabolic flexibility and enhanced coumarin tolerance in soil microorganisms [17].
Genetic analysis reveals that coumarin-degrading microorganisms possess multiple hydrolases that accelerate melilotic acid generation from dihydrocoumarin [15]. These enzymes facilitate the initial ring-opening step that precedes lactonization during product recovery [15]. Understanding these enzymatic pathways enables targeted metabolic engineering approaches for enhanced production efficiency [15].
Melilotus officinalis, commonly known as sweet clover, serves as a significant natural source for dihydrocoumarin extraction [18] [19] [20]. This leguminous plant accumulates substantial quantities of coumarin and related compounds in its aerial parts, providing a renewable feedstock for natural dihydrocoumarin production [18] [19] [20].
Plant Material Characterization and Processing
Sweet clover contains multiple coumarin derivatives, with coumarin being the predominant compound present in concentrations ranging from 10.81 milligrams per gram of dry extract [20]. The plant material also contains related phenolic compounds including para-coumaric acid, gallic acid, and quercetin, which contribute to the overall bioactive profile [20].
Extraction methodologies typically employ ethanol or methanol-based solvents to maximize coumarin recovery from dried plant material [19] [20]. High-performance liquid chromatography analysis confirms the presence of coumarin, 4-hydroxycoumarin, and dicoumarol in sweet clover extracts, with varying concentrations depending on plant maturity and processing conditions [19].
Extraction Optimization and Yield Enhancement
Ultrasound-assisted extraction represents the most prevalent method for enhancing coumarin recovery from Melilotus officinalis [19]. Methanol and ethanol, both pure and in aqueous dilutions, emerge as the most effective solvents for coumarin extraction [19]. Optimal extraction conditions typically involve 80% aqueous methanol with sonication times ranging from 60 to 90 minutes [19].
Solid-liquid extraction methodologies employ mechanical shaking to improve extraction efficiency [19]. Research demonstrates that 5 grams of powdered sweet clover herb stirred with 30 milliliters of distilled water for 60 minutes yields significant coumarin concentrations [19]. Alternative protocols utilize 0.1 gram samples stirred with 20 milliliters of methanol for 60 minutes on mechanical shakers [19].
Conversion to Dihydrocoumarin
The extracted coumarin undergoes biotransformation or chemical reduction to produce dihydrocoumarin [18]. Natural conversion processes may occur through endogenous plant enzymes or associated microorganisms present in the plant material [18]. Chemical reduction methods employ standard hydrogenation protocols using palladium catalysts to convert the extracted coumarin to dihydrocoumarin [18].
Quality control measures ensure the natural status of dihydrocoumarin derived from Melilotus officinalis sources [18]. The compound maintains its natural designation when produced through biotechnological processes using plant-derived substrates, making it suitable for applications requiring natural flavoring ingredients [14] [16].
Industrial Processing Considerations
Large-scale extraction from Melilotus officinalis requires consideration of seasonal availability, plant cultivation practices, and sustainable harvesting methods [19] [20]. The extraction yield of approximately 11.58% from sweet clover material provides a reasonable basis for commercial production when combined with efficient downstream processing [20].
Irritant